molecular formula C8H10O3S B12907340 2-(But-3-ene-2-sulfonyl)furan CAS No. 88576-58-3

2-(But-3-ene-2-sulfonyl)furan

Katalognummer: B12907340
CAS-Nummer: 88576-58-3
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: VLMFVKXYIUZSSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-3-en-2-ylsulfonyl)furan is a furan derivative characterized by the presence of a sulfonyl group attached to the furan ring. Furans are a class of heterocyclic organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen atom. The unique structure of 2-(But-3-en-2-ylsulfonyl)furan makes it an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-ylsulfonyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the dehydration of 1,4-dicarbonyl compounds using reagents such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) .

Another method involves the use of gold-catalyzed cyclizations of diols and triols to form the furan ring. This reaction can be carried out in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydration process .

Industrial Production Methods

Industrial production of 2-(But-3-en-2-ylsulfonyl)furan may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (TiO2), can enhance the reaction rate and yield . Additionally, the recycling and reuse of catalysts can make the process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-3-en-2-ylsulfonyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium (Pd) and gold (Au) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

2-(But-3-en-2-ylsulfonyl)furan has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(But-3-en-2-ylsulfonyl)furan involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, enhancing the reactivity of the furan ring. This allows the compound to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(But-3-en-2-ylsulfonyl)furan is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including drug development and industrial processes .

Eigenschaften

CAS-Nummer

88576-58-3

Molekularformel

C8H10O3S

Molekulargewicht

186.23 g/mol

IUPAC-Name

2-but-3-en-2-ylsulfonylfuran

InChI

InChI=1S/C8H10O3S/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3

InChI-Schlüssel

VLMFVKXYIUZSSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)S(=O)(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.